Ethyl 2-iodo-3-methylbenzoate
Overview
Description
Ethyl 2-iodo-3-methylbenzoate is an organic compound with the molecular formula C10H11IO2 It is a derivative of benzoic acid, where the hydrogen atom at the second position of the benzene ring is replaced by an iodine atom, and the hydrogen atom at the carboxyl group is replaced by an ethyl group
Mechanism of Action
Target of Action
As an ester derivative of benzoic acid, it may interact with enzymes or receptors that metabolize or bind to benzoic acid and its derivatives .
Mode of Action
Benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation . The iodine atom on the benzoic acid moiety could potentially enhance the electrophilicity of the compound, making it more susceptible to nucleophilic attack .
Biochemical Pathways
It’s known that esters can undergo hydrolysis in the presence of water and a strong-acid catalyst to form a carboxylic acid and an alcohol .
Pharmacokinetics
The compound’s molecular weight of 2620445 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The compound’s potential to undergo hydrolysis to form a carboxylic acid and an alcohol could result in various downstream effects depending on the specific biochemical context .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Iodo-3-methyl-benzoic acid ethyl ester. For instance, the hydrolysis of esters is catalyzed by both acids and bases, so the pH of the environment could significantly impact the rate of this reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-iodo-3-methylbenzoate can be synthesized through various methods. One common approach involves the iodination of 3-methylbenzoic acid followed by esterification. The iodination can be achieved using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide. The esterification is typically carried out using ethanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-iodo-3-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium azide in dimethylformamide (DMF) can be used to replace the iodine atom with an azide group.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) can be used to reduce the iodine atom to a hydrogen atom.
Oxidation: Potassium permanganate in an aqueous solution can oxidize the methyl group to a carboxyl group.
Major Products Formed
Substitution: Ethyl 2-azido-3-methylbenzoate
Reduction: Ethyl 3-methylbenzoate
Oxidation: Ethyl 2-carboxy-3-methylbenzoate
Scientific Research Applications
Ethyl 2-iodo-3-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules through iodination, which can help in studying biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Ethyl 2-iodo-3-methylbenzoate can be compared with other similar compounds such as:
Ethyl 2-bromo-3-methylbenzoate: Similar in structure but with a bromine atom instead of iodine. It is less reactive in substitution reactions due to the lower leaving group ability of bromine compared to iodine.
Ethyl 2-chloro-3-methylbenzoate: Contains a chlorine atom instead of iodine. It is even less reactive than the bromo derivative in substitution reactions.
Ethyl 2-fluoro-3-methylbenzoate: Contains a fluorine atom, which is the least reactive in substitution reactions among the halogen derivatives due to the strong carbon-fluorine bond.
This compound is unique due to the high reactivity of the iodine atom, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 2-iodo-3-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c1-3-13-10(12)8-6-4-5-7(2)9(8)11/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFNDYMQSUFKCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1I)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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